molecular formula C13H15NO B12342940 2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene

2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene

Cat. No.: B12342940
M. Wt: 201.26 g/mol
InChI Key: CCLUUWFOQAVFKN-UHFFFAOYSA-N
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Description

2-Ethenyl-4,5-dihydro-1,3-oxazole;styrene is a compound that combines the structural features of both oxazole and styrene. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Styrene, on the other hand, is an aromatic hydrocarbon with a vinyl group attached to a benzene ring. This unique combination of structures imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST). The reaction is carried out at room temperature, and the resulting oxazoline can be further oxidized to the corresponding oxazole using commercial manganese dioxide .

Industrial Production Methods

Industrial production of 2-Ethenyl-4,5-dihydro-1,3-oxazole may involve continuous flow processes to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of oxazoles.

    Reduction: Formation of oxazolines.

    Substitution: Formation of substituted oxazoles or styrene derivatives.

Mechanism of Action

The mechanism of action of 2-Ethenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can also participate in various chemical reactions, contributing to the compound’s overall biological and chemical effects .

Comparison with Similar Compounds

2-Ethenyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-ethenyl-4,5-dihydro-1,3-oxazole;styrene

InChI

InChI=1S/C8H8.C5H7NO/c1-2-8-6-4-3-5-7-8;1-2-5-6-3-4-7-5/h2-7H,1H2;2H,1,3-4H2

InChI Key

CCLUUWFOQAVFKN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=NCCO1

Related CAS

27341-52-2

Origin of Product

United States

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